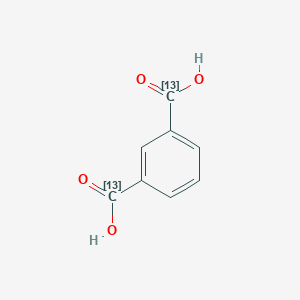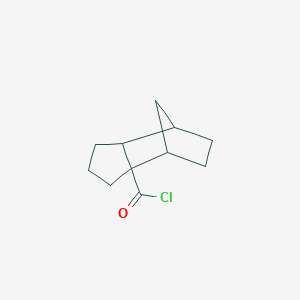
Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride is a chemical compound that is commonly used in scientific research. It is a colorless liquid that is soluble in organic solvents such as chloroform and dichloromethane. This compound is also known as phthalide-protected amino acids and is used in peptide synthesis.
Mécanisme D'action
The mechanism of action of Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride involves the formation of a stable amide bond between the amino group of the amino acid and the carbonyl group of the compound. This protects the amino group from unwanted reactions during peptide synthesis.
Biochemical and Physiological Effects:
Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride does not have any direct biochemical or physiological effects. It is used solely as a protecting group for amino acids in peptide synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride in lab experiments is its ability to protect the amino group of the amino acid during peptide synthesis. This ensures that the desired peptide is obtained without unwanted side reactions. However, the use of this compound also has some limitations. It can be difficult to remove the protecting group from the peptide after synthesis, and this can affect the yield of the final product.
Orientations Futures
There are several future directions for research involving Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride. One possible direction is the development of new protecting groups that are more efficient and easier to remove. Another direction is the use of this compound in the synthesis of peptides with acid-sensitive side chains. Finally, the use of this compound in the preparation of peptide-based drugs is also an area of future research.
Méthodes De Synthèse
The synthesis of Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a catalyst such as sodium acetate. The resulting product is then treated with thionyl chloride to obtain the final product.
Applications De Recherche Scientifique
Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride is widely used in scientific research as a protecting group for amino acids. It is used in peptide synthesis to protect the amino group of the amino acid and prevent unwanted reactions during the synthesis process. This compound is also used in the preparation of peptides with acid-sensitive side chains.
Propriétés
Numéro CAS |
119718-96-6 |
|---|---|
Nom du produit |
Octahydro-3aH-4,7-methanoindene-3a-carbonyl chloride |
Formule moléculaire |
C11H15ClO |
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
tricyclo[5.2.1.02,6]decane-2-carbonyl chloride |
InChI |
InChI=1S/C11H15ClO/c12-10(13)11-5-1-2-9(11)7-3-4-8(11)6-7/h7-9H,1-6H2 |
Clé InChI |
FTFDXTLPTQDVNU-UHFFFAOYSA-N |
SMILES |
C1CC2C3CCC(C3)C2(C1)C(=O)Cl |
SMILES canonique |
C1CC2C3CCC(C3)C2(C1)C(=O)Cl |
Synonymes |
4,7-Methanoindan-3a(4H)-carbonyl chloride, tetrahydro- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



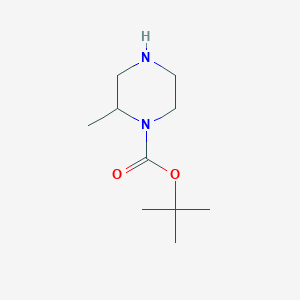
![1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B53543.png)

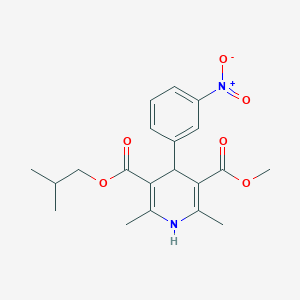
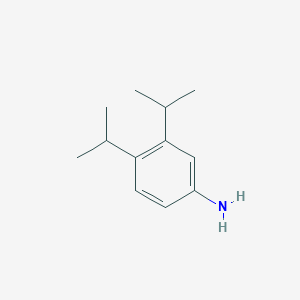


![3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B53560.png)


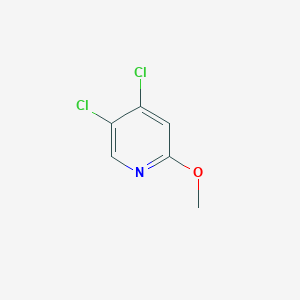
![([1,2,4]Triazolo[3,4-B][1,3]benzothiazol-3-ylthio)acetic acid](/img/structure/B53568.png)

